molecular formula C23H19BrN2O3 B11651417 2-amino-4-(3-bromophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(3-bromophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11651417
M. Wt: 451.3 g/mol
InChI Key: ZCPJSNAMIRSGSS-UHFFFAOYSA-N
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Description

2-amino-4-(3-bromophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-bromophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde, 4-methoxybenzaldehyde, malononitrile, and a suitable amine under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine, which facilitates the formation of the chromene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-bromophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-amino-4-(3-bromophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-4-(3-bromophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, can enhance its ability to participate in certain types of chemical reactions, such as nucleophilic substitution, compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

2-amino-4-(3-bromophenyl)-7-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H19BrN2O3/c1-28-17-7-5-13(6-8-17)15-10-19(27)22-20(11-15)29-23(26)18(12-25)21(22)14-3-2-4-16(24)9-14/h2-9,15,21H,10-11,26H2,1H3

InChI Key

ZCPJSNAMIRSGSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Br)C(=O)C2

Origin of Product

United States

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